molecular formula C7H11F6N B1330350 N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS No. 309-88-6

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Cat. No.: B1330350
CAS No.: 309-88-6
M. Wt: 223.16 g/mol
InChI Key: BNTFCVMJHBNJAR-UHFFFAOYSA-N
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Description

Emergence and Development of Ishikawa's Reagent

The quest for efficient fluorinating agents in the mid-20th century was driven by the growing demand for fluorinated organic compounds in pharmaceuticals, agrochemicals, and advanced materials. Early reagents, such as diethylaminosulfur trifluoride (DAST), faced challenges including thermal instability and hazardous byproducts. In 1979, Nobuo Ishikawa and colleagues introduced N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine as a safer, more reliable alternative.

The reagent emerged from systematic studies on the reactivity of perfluoropropene with secondary amines. By condensing hexafluoropropene (C$$3$$F$$6$$) with diethylamine in diethyl ether at 0°C, Ishikawa’s team synthesized a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its enamine isomer. The active species—the hexafluoropropylamine—proved stable at room temperature, unlike earlier reagents requiring refrigeration. This innovation enabled broader adoption in laboratories and industrial settings, particularly for converting primary alcohols to alkyl fluorides with yields exceeding 80%.

Nomenclature and Alternative Identifiers

Ishikawa's reagent is systematically named according to IUPAC rules as This compound . Its molecular formula, C$$7$$H$${11}$$F$$_6$$N, reflects the hexafluoropropyl backbone substituted with diethylamine. Key identifiers include:

Property Value
CAS Registry Number 309-88-6
Molecular Weight 223.16 g/mol
Synonyms Hexafluoropropene diethylamine adduct, PPDA
SMILES CCN(CC)C(F)(F)C(F)C(F)(F)F

The reagent is also referenced in scientific literature by its discoverer’s name (Ishikawa’s reagent) or its function (fluorodehydroxylation agent). Commercial suppliers often list it under catalog codes such as L16738.22 (Thermo Fisher) or H0598 (TCI Chemicals).

Significance within Organofluorine Chemistry

Ishikawa's reagent occupies a unique niche due to its dual role as a fluorinating agent and a conformational model for studying stereoelectronic effects. Key contributions include:

  • Selective Fluorination : Unlike DAST or Yarovenko’s reagent, Ishikawa’s reagent selectively converts primary alcohols to alkyl fluorides without attacking aldehydes or ketones. This specificity minimizes side reactions, making it ideal for synthesizing fluorinated pharmaceuticals like antidepressants and antiviral agents.
  • Mechanistic Insights : Nuclear Magnetic Resonance (NMR) studies reveal that the reagent’s conformational equilibrium is governed by gauche and anomeric effects. In polar solvents, hyperconjugative interactions between nitrogen lone pairs and C–F σ* orbitals stabilize specific conformers, enhancing reactivity.
  • Material Science Applications : The compound serves as a precursor for fluoropolymers and surface coatings with exceptional chemical resistance. Its incorporation into specialty gases improves thermal stability in refrigeration systems.

Historical Evolution from Yarovenko's Reagent

Ishikawa's reagent evolved directly from Yarovenko's reagent (N,N-diethyl-2-chloro-1,1,2-trifluoroethylamine), a fluorinating agent developed in the 1960s. A comparative analysis highlights critical improvements:

Parameter Yarovenko's Reagent Ishikawa's Reagent
Synthesis Requires chlorotrifluoroethylene and diethylamine under high pressure Prepared at atmospheric pressure via hexafluoropropene addition
Stability Degrades within days, even at 4°C Shelf-stable for months at room temperature
Scope Limited to primary alcohols; forms ether byproducts Broad substrate tolerance, including carboxylic acids
Safety Releases HCl upon decomposition Generates less corrosive HF byproducts

The shift from chlorine- to fluorine-rich structures in Ishikawa’s design reduced toxicity and improved handling. For example, Yarovenko’s reagent required sealed reactors due to the volatility of chlorotrifluoroethylene, whereas Ishikawa’s method uses commercially available hexafluoropropene. This transition underscored the importance of stability and scalability in reagent design, paving the way for modern fluorination protocols.

Properties

IUPAC Name

N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTFCVMJHBNJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880124
Record name N,N-Diethyl-2H-perfluoropropanamine
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Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-88-6
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine
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Record name N,N-Diethyl-2H-perfluoropropanamine
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Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
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Record name N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine can be synthesized through the reaction of diethylamine with hexafluoropropene. The process involves the following steps :

    Reaction Setup: Dissolve diethylamine in dichloromethane and cool the solution to -5°C to -25°C.

    Addition of Hexafluoropropene: Slowly introduce hexafluoropropene into the reaction mixture while maintaining the low temperature.

    Reaction Time: Allow the reaction to proceed for about 1 hour.

    Isolation: After the reaction is complete, the product is isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors designed to handle fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Friedel-Crafts Arylation: Typically uses Lewis acids such as aluminum chloride (AlCl3) as catalysts.

    Microbial Hydroxylation: Utilizes specific microbial strains capable of hydroxylating fluorinated amines.

    Electrochemical Fluorination: Requires an electrochemical cell with appropriate electrodes and a fluorine source.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine has diverse applications across several scientific disciplines:

Organic Chemistry

  • Fluorination Agent : It is widely used as a fluorinating agent in organic synthesis reactions. The compound facilitates the introduction of fluorine into various substrates through electrophilic fluorination and nucleophilic substitution mechanisms .

Biological Studies

  • Microbial Hydroxylation : The compound is employed in studies examining enzyme-substrate interactions in microbial systems. Its ability to undergo hydroxylation by microbial enzymes allows researchers to explore metabolic pathways involving fluorinated compounds .

Pharmaceutical Chemistry

  • Synthesis of Fluorinated Pharmaceuticals : this compound is investigated for its potential in synthesizing fluorinated pharmaceuticals such as florfenicol and thiamphenicol . Its unique properties enhance the pharmacokinetics and bioavailability of drug candidates.

Material Science

  • Production of Fluorinated Compounds : The compound is utilized in the production of fluorinated materials used in various industrial applications. Its high reactivity makes it suitable for creating specialized polymers and coatings .

Case Study 1: Fluorination of Hydroxyesters

In a study published in the Journal of Fluorine Chemistry, this compound was used to effectively replace hydroxyl groups with fluorine atoms in hydroxyesters under specific conditions. This reaction demonstrated the compound's utility as a reagent in synthetic organic chemistry and highlighted its efficiency compared to traditional methods .

Case Study 2: Total Synthesis of Fluoroepothilone B

Ishikawa's reagent has been applied in a clean and reproducible fluorination protocol during the total synthesis of 26-fluoroepothilone B. This application illustrates its role in complex organic synthesis and the development of biologically active compounds .

Mechanism of Action

The mechanism by which N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine exerts its effects involves the introduction of fluorine atoms into organic molecules. The compound acts as a fluorinating agent, transferring fluorine atoms to target substrates. This process can occur through various pathways, including electrophilic fluorination and nucleophilic substitution .

Comparison with Similar Compounds

Comparison with Similar Fluorinating Agents

Fluoroalkyl Amino Reagents (FARs)

FARs are nucleophilic fluorinating agents derived from fluoroolefins and secondary amines. Ishikawa's reagent belongs to this class, alongside:

Table 1: Key FARs and Their Properties
Reagent Name Structure Molecular Weight (g/mol) Key Features
Ishikawa's reagent C₇H₁₁F₆N 223.16 Selective for hydroxyl groups; high volatility; used in florfenicol synthesis .
Yarovenko reagent 2-chloro-N,N-diethyl-1,1,2-trifluoroethylamine 207.62 Early FAR (1959); effective for deoxyfluorination but limited to alcohols .
Petrov’s reagent (TFEDMA) 1,1,2,2-tetrafluoro-N,N-dimethylethanamine 149.11 Synthesized in 2001; broader substrate scope (alcohols, ketones) .
Reactivity and Selectivity:
  • Ishikawa's reagent selectively fluorinates hydroxyl groups in alcohols, glycols, and hydroxyesters without reacting with aldehydes or ketones .
  • Yarovenko reagent is less versatile, primarily converting alcohols to alkyl fluorides .
  • TFEDMA exhibits broader reactivity, fluorinating ketones and alcohols but requiring base catalysis .

Comparison with Aminosulfuranes and SF₄

Aminosulfuranes (e.g., DAST) and sulfur tetrafluoride (SF₄) are alternative fluorinating agents:

Table 2: Performance in Fluorination Reactions
Reagent Substrates Byproducts Yield (%) Key Advantages
Ishikawa's reagent Alcohols, hydroxyesters Amine byproducts 70–90 High selectivity for hydroxyl groups; fewer olefin/ether byproducts vs. DAST .
DAST Alcohols, carboxylic acids SO₂, HF 60–85 Converts carboxylic acids to trifluoromethyl compounds; easier byproduct removal .
SF₄ Carboxylic acids HF, SO₂ 50–75 Effective for trifluoromethylation but hazardous handling .
Key Differences:
  • Byproduct Separation : DAST byproducts (e.g., SO₂) are easier to remove than Ishikawa's amine byproducts .
  • Substrate Scope : DAST and SF₄ fluorinate carboxylic acids, while Ishikawa's reagent is hydroxyl-specific .

Structural and Conformational Insights

Ishikawa's reagent exhibits unique conformational behavior due to fluorine substituents:

  • NMR Studies : In cyclohexane, steric and electrostatic repulsions dominate, while in pyridine, hyperconjugative interactions (e.g., n→σ* orbital effects) stabilize gauche conformers .
  • Anomeric Effects: The N–C(F₂) bond rotation is influenced by nN→σ*C–F hyperconjugation, impacting reactivity and selectivity .

Biological Activity

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (commonly referred to as Ishikawa's reagent) is a fluorinated organic compound with significant potential in various chemical applications due to its unique structure and properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁F₆N, with a molecular weight of approximately 223.16 g/mol. The compound features a hexafluoropropyl group attached to a diethylamine moiety. Its structure can be represented as follows:

CF3CF2CHFN(C2H5)2\text{CF}_3\text{CF}_2\text{CH}\text{FN}(\text{C}_2\text{H}_5)_2

The presence of multiple fluorine atoms imparts distinctive physical and chemical properties, making it an interesting subject of study in organic chemistry and materials science.

Biological Activity

While specific biological activity data for this compound is limited in the literature, fluorinated compounds are known for their unique biological properties due to enhanced lipophilicity and metabolic stability. These characteristics can influence pharmacokinetics and bioavailability .

Potential Applications

  • Fluorination Reactions : Ishikawa's reagent has demonstrated utility in various fluorination reactions. For example:
    • It has been used effectively in the total synthesis of 26-fluoroepothilone B .
    • It facilitates the insertion of a fluoro(trifluoromethyl)methylene moiety into unsaturated alcohols .
  • Reactivity Modes : The unique reactivity of this compound can be attributed to the electron-withdrawing nature of fluorine atoms. This results in several reactivity modes:
    • Activation of hydroxyl groups leading to their replacement by fluorine.
    • C-fluoroacylation reactions with non-aromatic substrates .

Fluorination of Hydroxyesters

In a study published in Journal of Fluorine Chemistry, this compound was utilized for the fluorination of hydroxyesters. The results indicated that the compound could effectively replace hydroxyl groups with fluorine atoms under specific conditions . This reaction highlights the compound's potential as a reagent in synthetic organic chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameFormulaUnique Features
N,N-DiethylhexafluoroisopropylamineC₇H₁₁F₆NSimilar fluorinated amine structure
1-Hexadecyl-N,N-dimethylamineC₁₈H₃₉NNon-fluorinated amine used in surfactants
Perfluoroalkyl aminesVariousFully fluorinated structures

The table illustrates how this compound stands out due to its specific hexafluoropropyl group which provides distinct chemical reactivity compared to other similar compounds.

Q & A

What are the primary synthetic applications of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in fluorination chemistry?

Answer:
This reagent, also known as Ishikawa’s reagent, is widely used to introduce fluorine atoms into organic molecules via nucleophilic fluorination. Key applications include:

  • Alcohol-to-fluoride conversion : Efficiently converts primary and secondary alcohols to alkyl fluorides under mild conditions .
  • Monofluorocarboxylic acid synthesis : Reacts with carboxylic acids to yield α-monofluorocarboxylic acids, leveraging its hexafluoropropylamine structure to stabilize intermediates .
  • Heterocyclic fluorination : Facilitates the incorporation of fluorinated motifs into heterocycles, critical in drug discovery .

Methodological Note : Reactions typically proceed in aprotic solvents (e.g., THF or DCM) at 0–25°C. Workup involves quenching with aqueous base to isolate fluorinated products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Reactant of Route 2
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

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